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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy and

mechanism of action of CEP-28122, a potent and selective orally active inhibitor of Anaplastic

Lymphoma Kinase (ALK). The following protocols are based on preclinical studies in mouse

xenograft models of human cancers, including Anaplastic Large-Cell Lymphoma (ALCL), Non-

Small Cell Lung Cancer (NSCLC), and neuroblastoma.

Mechanism of Action
CEP-28122 is a diaminopyrimidine derivative that functions as a highly potent and selective

inhibitor of ALK tyrosine kinase.[1][2] Constitutive activation of ALK, resulting from

chromosomal translocations, gene amplification, or point mutations, is a key driver in several

human cancers.[3] CEP-28122 exerts its anti-tumor effects by binding to the ATP-binding

pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the

subsequent activation of downstream signaling pathways crucial for cell proliferation and

survival.[1][4] This targeted inhibition leads to cell growth inhibition and cytotoxicity in ALK-

positive cancer cells.[3][5]

Signaling Pathway Inhibition
CEP-28122 effectively suppresses the phosphorylation of key downstream effectors of ALK,

including STAT3, Akt, and ERK1/2.[1] This disruption of critical signaling cascades ultimately
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leads to the induction of apoptosis, as evidenced by the activation of caspase-3 and caspase-

7.[1]
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Caption: CEP-28122 inhibits ALK phosphorylation and downstream signaling.

In Vivo Efficacy Data
CEP-28122 has demonstrated significant, dose-dependent anti-tumor activity in various ALK-

positive human tumor xenograft models in mice. Oral administration of CEP-28122 was well-

tolerated with no significant body weight loss reported.[6]
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Tumor Model Cell Line Mouse Strain
Dosage
Regimen

Outcome

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 SCID

3, 10, 30 mg/kg,

p.o., BID for 24

days

Dose-dependent

tumor growth

inhibition.[5]

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 SCID

55 or 100 mg/kg,

p.o., BID for 4

weeks

Sustained,

complete tumor

regression with

no reemergence

for >60 days

post-treatment.

[3][6]

Primary Human

ALCL
- SCID

55 or 100 mg/kg,

p.o., BID for 2

weeks

Complete tumor

eradication with

no reemergence

for >60 days

post-treatment.

[3][6]

Neuroblastoma
NB-1 (ALK-

positive)
Athymic Nude

30 mg/kg, p.o.,

BID for 14 days

75% tumor

growth inhibition.

[6]

Neuroblastoma
NB-1 (ALK-

positive)
Athymic Nude

55 mg/kg, p.o.,

BID for 14 days

90% tumor

growth inhibition.

[6]

Colon Carcinoma

(ALK-negative

control)

HCT-116 nu/nu
10, 30 mg/kg,

p.o., BID

No anti-tumor

activity observed.

[1][6]

Neuroblastoma

(ALK-negative

control)

NB-1691 Athymic Nude
30, 55 mg/kg,

p.o., BID

No effect on

tumor growth.[6]
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Experimental Protocols
General Animal Husbandry
All animal studies should be conducted in accordance with approved institutional animal care

and use committee (IACUC) protocols. Mice should be housed in a pathogen-free environment

with controlled temperature and humidity, and a 12-hour light/dark cycle. Food and water

should be provided ad libitum.

Tumor Xenograft Establishment
The following protocol outlines the general procedure for establishing subcutaneous tumor

xenografts in mice.
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Caption: Workflow for in vivo mouse xenograft studies.
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Materials:

ALK-positive human cancer cell lines (e.g., Sup-M2, NB-1)

ALK-negative human cancer cell lines for control (e.g., HCT-116, NB-1691)

Appropriate cell culture medium and supplements

Phosphate-buffered saline (PBS)

Matrigel (or other suitable extracellular matrix)

Immunocompromised mice (e.g., SCID, nu/nu)

Syringes and needles

Calipers

Procedure:

Cell Culture: Culture the selected cancer cell lines according to standard protocols.

Cell Preparation: Harvest cells during their exponential growth phase. Resuspend the cells in

a mixture of sterile PBS and Matrigel at the desired concentration.

Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are

palpable, measure their dimensions using calipers at least twice a week. Tumor volume can

be calculated using the formula: (Length x Width²) / 2.

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize

the mice into treatment and control groups.

Drug Preparation and Administration
Materials:

CEP-28122
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Vehicle solution (e.g., 0.5% methylcellulose in water)

Oral gavage needles

Procedure:

Preparation of Dosing Solution: Prepare a suspension of CEP-28122 in the vehicle at the

desired concentrations.

Administration: Administer CEP-28122 or vehicle to the respective groups of mice via oral

gavage. The typical dosing schedule is twice daily (BID).

Pharmacodynamic Assessment
To confirm target engagement, the inhibition of ALK phosphorylation in tumor xenografts can be

assessed.

Procedure:

Administer a single oral dose of CEP-28122 to tumor-bearing mice.

At various time points post-dose (e.g., 2, 4, 8, 12, 24 hours), euthanize the mice and excise

the tumors.

Prepare tumor lysates and analyze the levels of phosphorylated ALK (pALK) and total ALK

by Western blotting or ELISA. Studies have shown that a single 30 mg/kg oral dose of CEP-
28122 can lead to substantial target inhibition (>90%) for more than 12 hours.[3]

Efficacy Evaluation
Procedure:

Continue the dosing regimen for the specified duration (e.g., 14-28 days).

Monitor tumor volume and body weight regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).
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For survival studies, monitor the mice until a pre-defined endpoint (e.g., tumor volume

exceeding a certain limit, or clinical signs of distress). In some studies with potent ALK

inhibitors, sustained tumor regression has been observed even after cessation of treatment.

[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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